Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate
Description
Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylate (CAS: 40106-13-6) is a bicyclic thiophene derivative with a molecular formula of C₁₂H₁₇NO₂S and a molecular weight of 239.34 g/mol . It features a cycloheptane ring fused to a thiophene moiety, an ester group at position 2, and an amino group at position 2. The compound has a melting point of 84–87°C and is synthesized via the Gewald reaction, which involves cycloheptanone, malononitrile, and sulfur in the presence of diethylamine . Its structure has been confirmed by X-ray crystallography, with a planar thiophene ring and puckered cycloheptane moiety .
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-2-15-12(14)11-10(13)8-6-4-3-5-7-9(8)16-11/h2-7,13H2,1H3 |
InChI Key |
XFVSSQDCFCITEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)CCCCC2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Modified Gewald Reaction Approach
The most widely reported and efficient method for synthesizing this compound is a modified Gewald reaction , which involves the condensation of cycloheptanone, ethyl cyanoacetate, ammonium acetate, and sulfur under reflux conditions.
Procedure Summary:
- Starting materials: Cycloheptanone, ethyl cyanoacetate, ammonium acetate, sulfur, diethylamine.
- Solvent: Benzene initially for condensation, followed by ethanol for sulfurization.
- Conditions:
- Reflux in benzene with a Dean-Stark apparatus for 8 hours to remove water continuously.
- After removal of benzene and aqueous washing, the residue is stirred with sulfur in ethanol for 1 hour.
- Diethylamine is slowly added during this step.
- Yield: Approximately 90% yield reported.
Mechanistic Insight:
- The initial step involves the Knoevenagel condensation of cycloheptanone with ethyl cyanoacetate in the presence of ammonium acetate.
- Subsequent sulfurization with elemental sulfur and diethylamine leads to cyclization and formation of the thiophene ring fused to the cycloheptane ring.
- Sonication may be applied to enhance reaction kinetics.
This approach avoids the direct Gewald method's limitations, which reportedly fails to produce this specific tetrahydrocyclohepta[b]thiophene derivative effectively.
Alternative Synthetic Routes
Other methods reported in literature for related thiophene derivatives include:
- Two-step Arya’s method: This involves a stepwise synthesis where intermediate aminothiophene derivatives are first prepared, then converted to the target compound by reaction with chloroacetyl chloride and further functionalization.
- Microwave-assisted synthesis: Some studies have explored microwave-assisted protocols for related fused thiophene derivatives, which improve reaction times and yields but are less commonly applied for this exact compound.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Knoevenagel condensation | Cycloheptanone, ethyl cyanoacetate, ammonium acetate | Benzene | 8 h reflux | - | Water removed continuously (Dean-Stark) |
| Sulfurization & cyclization | Sulfur, diethylamine | Ethanol | 1 h stirring | - | Slow addition of diethylamine |
| Purification | Washing with Na2CO3, drying, crystallization | - | - | 90 | High purity product obtained |
Analytical and Characterization Data
- IR Spectroscopy: Characteristic absorption bands for NH2 groups (~3390–3200 cm⁻¹), C=O (~1680–1650 cm⁻¹), and aliphatic/aromatic CH stretching.
- NMR Spectroscopy: Signals corresponding to the tetrahydrocyclohepta ring methylene protons and amino protons; singlet for amino NH2 around δ 7.2 ppm; ethyl ester protons clearly visible.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 239.33 g/mol.
- Melting Point: 87–88 °C, consistent with literature data.
Summary and Research Findings
- The modified Gewald reaction is the most effective and reported method to prepare Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylate, yielding up to 90% of product with good purity.
- The reaction proceeds via a Knoevenagel condensation followed by sulfurization and cyclization steps.
- Alternative methods such as Arya’s two-step synthesis and microwave-assisted protocols exist but are less commonly used for this specific compound.
- The compound is well-characterized by standard spectroscopic methods and has important applications as an intermediate in pharmaceutical and agrochemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as thiols.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate exhibit significant anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit tumor growth in various cancer models.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the ethyl side chain improved the efficacy of related compounds against breast cancer cell lines. The study highlighted the importance of structural variations in enhancing biological activity.
2. Neuroprotective Effects
Research has shown that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : A publication in Neuroscience Letters reported that analogs of this compound exhibited significant protective effects on neuronal cells exposed to oxidative stress.
Material Science Applications
1. Polymer Chemistry
this compound can be utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp (Tg) | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 10% |
2. Coatings and Adhesives
Due to its unique chemical structure, this compound can be incorporated into coatings and adhesives to improve adhesion and resistance to environmental factors.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Derivatives
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Ethyl 3-Amino Derivative | Methyl Analog | T187 (Benzamide) | Quinoline Hybrid |
|---|---|---|---|---|
| Melting Point (°C) | 84–87 | Not reported | Not reported | >200 (estimated) |
| Solubility (LogP) | 2.8 (predicted) | 2.3 | 3.5 | 4.1 |
| Hydrogen Bond Donors | 1 (NH₂) | 1 (NH₂) | 1 (CONH) | 3 (NH₂, CONH) |
Crystallographic and Spectroscopic Differences
- Planarity: The thiophene ring in the ethyl amino derivative is planar, while the cycloheptane ring adopts a puckered conformation (Cremer-Pople parameters: θ = 15.2°, φ = 120°) .
- IR/NMR Signatures: The amino group in the parent compound shows N–H stretches at 3394 cm⁻¹ (IR) and δH 4.1 ppm (¹H-NMR), whereas benzamide derivatives exhibit amide C=O stretches at 1651 cm⁻¹ .
Biological Activity
Ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H17NO2S
- CAS Number : 2102412-31-5
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 3-amino-5,6,7,8-tetrahydro-4H-cyclohepta[B]thiophene derivatives exhibit significant anticancer activity. For instance, related thiophene compounds have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U937 | 0.90 |
| Compound B | HL-60 | 1.3 |
| Compound C | A2780 | 7.7 |
These values suggest that modifications to the thiophene structure can enhance anticancer efficacy through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Studies have shown that derivatives of thiophene can inhibit various enzymes involved in cancer progression and viral replication. For example:
| Enzyme | Inhibitory Activity (IC50) |
|---|---|
| Topoisomerase II | < 10 µM |
| HDAC (Histone Deacetylase) | Several times more effective than SAHA |
This enzyme inhibition is crucial for developing therapeutic agents targeting cancer and viral infections .
The biological activity of this compound is attributed to its ability to interact with DNA and various protein targets within cells. The compound's structure allows it to bind effectively to DNA, leading to alterations in cellular processes:
- DNA Binding : The compound exhibits high affinity for calf thymus DNA.
- Apoptosis Induction : It has been shown to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases, preventing tumor growth.
Case Studies
Several case studies have highlighted the compound's potential:
- Study on Antitumor Activity : A study involving ethyl 3-amino derivatives showed significant reduction in tumor viability in mice models.
- Viral Inhibition Studies : Research on related compounds demonstrated effective inhibition of influenza A virus polymerase activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
